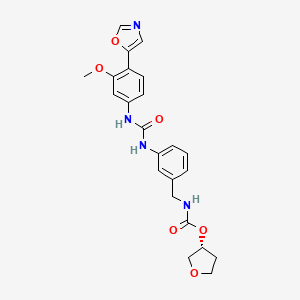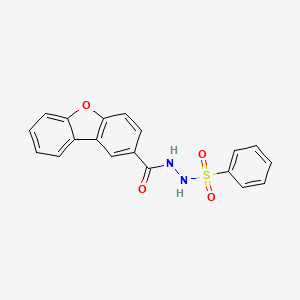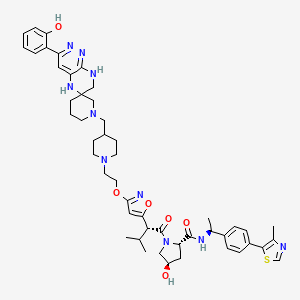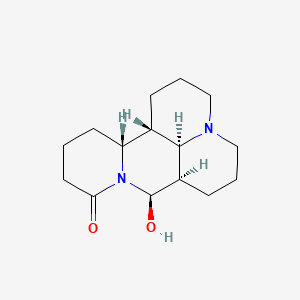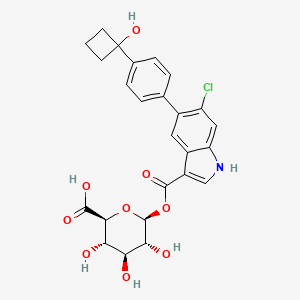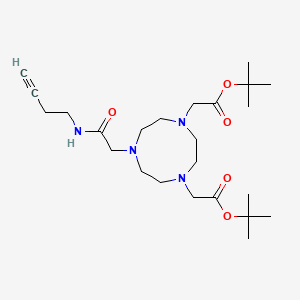
NO2A-Butyne-bis(t-Butyl ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator and a macrocyclic NOTA derivative used primarily for tumor pre-targeting. This compound is known for its ability to conjugate peptides and radionuclides, making it valuable in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NO2A-Butyne-bis(t-Butyl ester) involves the reaction of 1,4,7-triazacyclononane with t-butyl bromoacetate and propargyl bromide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of NO2A-Butyne-bis(t-Butyl ester) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
NO2A-Butyne-bis(t-Butyl ester) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and alkyne functional groups.
Chelation Reactions: As a bifunctional chelator, it forms stable complexes with metal ions
Common Reagents and Conditions
Common reagents used in reactions with NO2A-Butyne-bis(t-Butyl ester) include bases like sodium hydride, potassium carbonate, and nucleophiles such as amines and thiols. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products Formed
The major products formed from reactions involving NO2A-Butyne-bis(t-Butyl ester) include metal-chelate complexes and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
NO2A-Butyne-bis(t-Butyl ester) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in coordination chemistry and for the synthesis of metal complexes.
Biology: Employed in the conjugation of peptides and proteins for imaging and diagnostic purposes.
Medicine: Utilized in the development of radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the production of PET imaging probes and other diagnostic tools
Mécanisme D'action
The mechanism of action of NO2A-Butyne-bis(t-Butyl ester) involves its ability to form stable chelate complexes with metal ions. This chelation process is facilitated by the macrocyclic structure of the compound, which provides a favorable environment for metal binding. The resulting metal-chelate complexes can then be used for various applications, including imaging and therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DOTAGA-tetra(t-Butyl ester)
- p-NH₂-Bn-DTPA-penta(t-Butyl ester)
- DO3A-Thiol
- Butyne-DOTA
Uniqueness
NO2A-Butyne-bis(t-Butyl ester) stands out due to its specific macrocyclic structure and bifunctional chelating properties. This makes it particularly effective for tumor pre-targeting and the conjugation of peptides and radionuclides, offering advantages in stability and specificity compared to other chelators .
Propriétés
Formule moléculaire |
C24H42N4O5 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate |
InChI |
InChI=1S/C24H42N4O5/c1-8-9-10-25-20(29)17-26-11-13-27(18-21(30)32-23(2,3)4)15-16-28(14-12-26)19-22(31)33-24(5,6)7/h1H,9-19H2,2-7H3,(H,25,29) |
Clé InChI |
QMCJSDBHGGFDDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)NCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


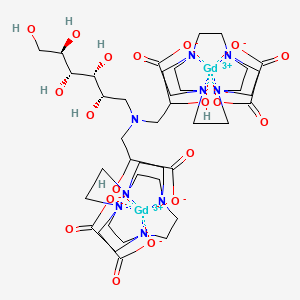

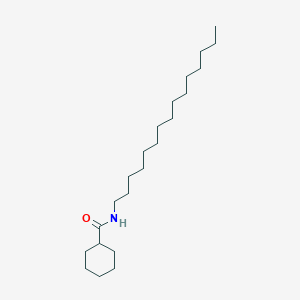
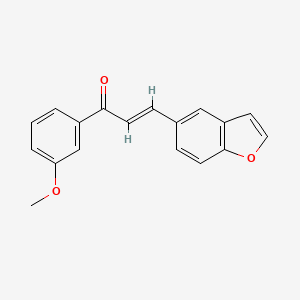

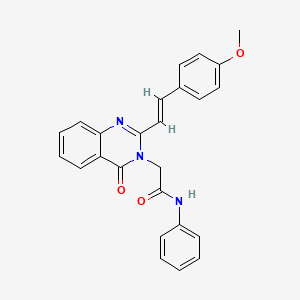

![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
